

Kdoam-25 Citrate: A Comparative Analysis of Demethylase Selectivity

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Compound of Interest		
Compound Name:	Kdoam-25 citrate	
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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity Profile of a Potent KDM5 Inhibitor.

Kdoam-25 citrate has emerged as a potent, cell-permeable inhibitor of the KDM5 family of histone lysine demethylases, enzymes that play a critical role in epigenetic regulation by removing methyl marks from histone H3 lysine 4 (H3K4).[1][2] The specificity of such inhibitors is paramount for their use as precise research tools and for their potential therapeutic development. This guide provides a comparative analysis of the cross-reactivity of **Kdoam-25 citrate** against other demethylases, supported by available biochemical data.

Selectivity Profile of Kdoam-25 Citrate

Kdoam-25 is a highly selective inhibitor of the KDM5 subfamily of histone demethylases.[3] Biochemical assays demonstrate that Kdoam-25 potently inhibits all four members of the KDM5 family (KDM5A, KDM5B, KDM5C, and KDM5D) with IC50 values in the low nanomolar range. [1][2] The citrate salt form is noted for its stability while retaining the same biological activity as the free base.[2]

In comprehensive screening panels, **Kdoam-25 citrate** shows remarkable selectivity for the KDM5 subfamily over other Jumonji C (JmjC) domain-containing histone demethylases and other 2-oxoglutarate (2-OG) dependent oxygenases. The primary characterization study reported no significant inhibition of other 2-OG oxygenases at concentrations up to 4.8 μ M.[3]



The following table summarizes the inhibitory activity of Kdoam-25 against its primary targets and its lack of activity against other tested demethylase subfamilies.

Target Enzyme Family	Specific Enzyme	Biochemical IC50 (nM)	Selectivity (Fold vs. KDM5B)
KDM5 Family	KDM5A (JARID1A)	71[1][2]	~3.7x
KDM5B (JARID1B)	19[1][2]	1x	
KDM5C (JARID1C)	69[1][2]	~3.6x	_
KDM5D (JARID1D)	69[1][2]	~3.6x	_
Other JmjC Demethylases	KDM2, KDM3, KDM4, KDM6, KDM7 Subfamilies	> 4800[3]	> 250x
Other 2-OG Oxygenases	Panel of representative enzymes	> 4800[3]	> 250x

Experimental Methodologies

The selectivity of **Kdoam-25 citrate** is typically determined using in vitro biochemical assays. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a common high-throughput method employed for this purpose.

Protocol: AlphaScreen Demethylase Inhibition Assay

This protocol outlines the general steps for assessing the inhibitory activity of a compound like Kdoam-25 against a specific histone demethylase.

- Reagent Preparation:
 - Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).
 - Serially dilute Kdoam-25 citrate to a range of desired concentrations in the assay buffer.
 - Prepare a solution containing the recombinant human KDM5 enzyme.



- Prepare a solution with the biotinylated histone H3 peptide substrate (e.g., H3K4me3).
- Prepare a solution of co-factors essential for JmjC demethylase activity: 2-oxoglutarate (α-KG), Fe(II), and Ascorbate.

• Enzymatic Reaction:

- In a microplate, add the KDM5 enzyme, the test compound (Kdoam-25 citrate), and the co-factors.
- Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.
- Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Stop the reaction by adding a solution containing a chelating agent like EDTA.

Detection:

- Add AlphaScreen detection reagents:
 - Streptavidin-coated Donor beads, which bind to the biotinylated histone peptide.
 - Acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K4me2/me1).
- Incubate the plate in the dark for a further 60 minutes to allow bead-antibody-peptide complexes to form.

Data Acquisition:

Read the plate using an AlphaScreen-capable plate reader. Laser excitation at 680 nm will
generate a luminescent signal at 520-620 nm if the Donor and Acceptor beads are in close
proximity (i.e., if the demethylated product has been formed).

Analysis:

The signal intensity is inversely proportional to the inhibitor's activity.

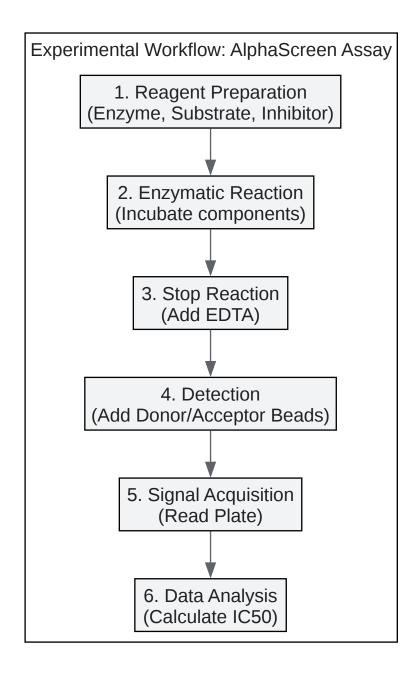


 Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

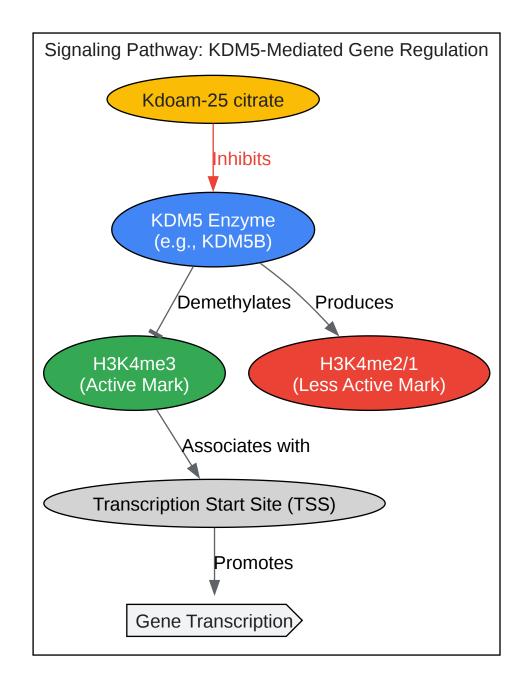
Visualized Workflows and Pathways

To better illustrate the experimental and biological context of **Kdoam-25 citrate**'s activity, the following diagrams are provided.









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